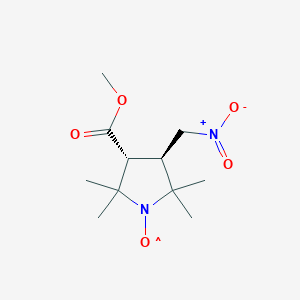
反式-3-甲氧羰基-2,2,5,5-四甲基-4-硝基甲基吡咯烷-1-氧基
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl: is a stable nitroxide radical compound. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with methoxycarbonyl, nitromethyl, and tetramethyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
科学研究应用
Chemistry:
Spin Labeling: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Catalysis: Acts as a catalyst in certain organic reactions due to its radical nature.
Biology:
Biomolecular Studies: Employed in the study of protein and nucleic acid structures and dynamics.
Cellular Imaging: Used in imaging techniques to track cellular processes.
Medicine:
Drug Development: Investigated for its potential use in developing new therapeutic agents.
Antioxidant Research: Studied for its antioxidant properties and potential health benefits.
Industry:
Polymer Chemistry: Utilized in the synthesis of stable polymers with specific properties.
Material Science: Applied in the development of advanced materials with unique characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The methoxycarbonyl, nitromethyl, and tetramethyl groups are introduced through a series of substitution reactions.
Oxidation: The final step involves the oxidation of the pyrrolidine ring to form the nitroxide radical.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroxide radical to its corresponding hydroxylamine using reducing agents like sodium borohydride.
Substitution: The methoxycarbonyl and nitromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Oxidation Products: Formation of oxo derivatives.
Reduction Products: Conversion to hydroxylamine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
作用机制
The mechanism of action of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl involves its ability to act as a stable radical. The nitroxide radical can interact with various molecular targets, including:
Proteins: Modifying protein structures and functions.
Nucleic Acids: Affecting DNA and RNA stability and interactions.
Reactive Oxygen Species (ROS): Scavenging ROS and reducing oxidative stress.
相似化合物的比较
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced reactivity.
3-Carboxy-PROXYL: A carboxylated nitroxide radical with different solubility properties.
Uniqueness:
Structural Features: The presence of methoxycarbonyl and nitromethyl groups provides unique reactivity and stability.
Applications: Its specific structure makes it suitable for specialized applications in spin labeling and catalysis.
属性
InChI |
InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMQWQHWAPHJD-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/new.no-structure.jpg)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)





